molecular formula C9H19NO B2772834 (Oxan-2-ylmethyl)(propan-2-yl)amine CAS No. 145759-90-6

(Oxan-2-ylmethyl)(propan-2-yl)amine

Cat. No. B2772834
CAS RN: 145759-90-6
M. Wt: 157.257
InChI Key: PFDXIMASHCKFLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Oxan-2-ylmethyl)(propan-2-yl)amine” is a chemical compound with the formula C9H19NO . It has a molecular weight of 157.25 . This compound is used for research purposes .

Scientific Research Applications

Advanced Oxidation Processes for Hazardous Compounds

Nitrogen-containing compounds, including amines, are utilized in the textile, agricultural, and chemical industries due to their resistance to conventional degradation processes. Advanced oxidation processes (AOPs) have been identified as effective in mineralizing these compounds, enhancing treatment schemes. AOPs, including ozone and Fenton processes, have shown high reactivity towards amines, dyes, and pesticides. The degradation is pH-sensitive, and hybrid methods under optimized conditions offer synergistic effects, indicating a promising area for reducing hazardous compound levels in water sources (Bhat & Gogate, 2021).

Catalytic Reduction and Amination

The catalytic reductive amination process, involving aldehydes or ketones with ammonia or amines, highlights the importance of nitrogen-containing compounds in synthesizing primary, secondary, and tertiary alkyl amines. These compounds are key in pharmaceuticals, agrochemicals, and materials. Recent progress in catalyst development, especially using earth-abundant metals, has improved the efficiency of reductive amination processes (Irrgang & Kempe, 2020).

Amine-functionalized Materials for CO2 Capture

Amine-functionalized metal–organic frameworks (MOFs) demonstrate significant potential for CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These materials, developed through in situ synthesis, post-modification, and impregnation methods, show high CO2 sorption capacity. They also exhibit excellent separation performance in CO2/H2, CO2/CH4, and CO2/N2 mixtures, making them viable for catalysis and environmental applications (Lin, Kong, & Chen, 2016).

Metal Ion Interaction with Amine-based Sorbents

Metal ions interact with amine groups on chitosan, a biopolymer, demonstrating the utility of amine-functionalized materials in adsorbing metal cations through chelation. This interaction is pivotal for decontaminating effluents, recovering valuable metals, and developing new materials or processes involving metal-loaded chitosan for various applications, including opto-electronic and agricultural (Guibal, 2004).

Removal of Contaminants

Chitosan, due to its primary amino groups, is used for chelation of metal ions and complexation of anions, showcasing the significant role of amine functionalities in environmental remediation. The effectiveness of chitosan in treating particulate suspensions and dissolved organic materials, including dyes and humic acid, further underscores the importance of nitrogen-containing compounds in water treatment technologies (Guibal, Van Vooren, Dempsey, & Roussy, 2006).

properties

IUPAC Name

N-(oxan-2-ylmethyl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8(2)10-7-9-5-3-4-6-11-9/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDXIMASHCKFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.